molecular formula C10H16O B12540919 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran CAS No. 795313-82-5

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran

Cat. No.: B12540919
CAS No.: 795313-82-5
M. Wt: 152.23 g/mol
InChI Key: HZHUGURBBOCLEF-UHFFFAOYSA-N
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Description

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring with a butenyl and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,5-dihydrofuran with but-1-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the furan ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butenyl ketones, while reduction can produce butyl derivatives.

Scientific Research Applications

3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and substituents can participate in various binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydrofuran: Lacks the butenyl and ethyl substituents, making it less reactive in certain chemical reactions.

    4-Ethyl-2,5-dihydrofuran: Similar structure but without the butenyl group, leading to different reactivity and applications.

    3-Butenyl-2,5-dihydrofuran:

Properties

CAS No.

795313-82-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-but-1-enyl-4-ethyl-2,5-dihydrofuran

InChI

InChI=1S/C10H16O/c1-3-5-6-10-8-11-7-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

HZHUGURBBOCLEF-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=C(COC1)CC

Origin of Product

United States

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